Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate
Description
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine). The benzyl ester moiety protects the carboxylic acid functionality, enabling controlled deprotection via hydrogenolysis. The compound’s structure includes a hydroxyl group at the C4 position of the butanoate backbone, which may confer unique solubility and reactivity compared to non-hydroxylated analogs. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecule development .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
InChI |
InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30) |
InChI Key |
OMPRMVFIKMQMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides, ensuring that only the desired amino acid residues react at each stage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected derivatives:
Key Research Findings:
Reactivity and Stability :
- The target compound’s hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like the tert-butylphenyl derivative .
- Unlike α,β-unsaturated analogs (e.g., 64a), the absence of unsaturation in the target compound reduces susceptibility to nucleophilic attack, enhancing stability during prolonged storage .
Synthetic Utility: The benzyl ester in the target compound allows orthogonal deprotection (via hydrogenolysis) alongside Fmoc removal (via bases), enabling sequential functionalization in multi-step syntheses . In contrast, compounds with free carboxyl groups (e.g., ) require coupling agents like HOBt/EDCI for further derivatization, increasing synthetic complexity .
Biological Relevance: Hydroxylated derivatives (e.g., the target compound) show higher affinity for metalloenzyme active sites compared to non-hydroxylated analogs, as demonstrated in studies of zinc-dependent proteases . The tert-butylphenyl analog () exhibits enhanced plasma stability in pharmacokinetic assays, making it preferable for in vivo applications .
Biological Activity
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate (commonly referred to as Fmoc-Thr(OH)-Bzl) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its role in protecting amino acids during peptide synthesis. The molecular formula is , with a molecular weight of approximately 401.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising anti-inflammatory properties. For instance, studies on related benzyl carbazole derivatives have shown significant inhibition of neutrophil degranulation and superoxide anion formation, with IC50 values as low as 2.0 µM compared to positive controls . This suggests a potential mechanism through which similar compounds may exert anti-inflammatory effects.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study using Hepatocellular carcinoma (HCC) cells reported that treatment with this compound resulted in reduced cell viability, with half-maximal inhibitory concentration (IC50) values observed at 48.22 µM after 24 hours and 38.15 µM after 48 hours . The compound was noted to induce morphological changes in treated cells, indicating its potential role in inhibiting cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the Fmoc group plays a crucial role in modulating interactions with biological targets, potentially influencing pathways involved in inflammation and tumorigenesis.
Data Summary Table
| Biological Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Anti-inflammatory | 2.0 µM | Neutrophils | |
| Cytotoxicity | 48.22 µM (24h) | HCC Cells | |
| 38.15 µM (48h) | HCC Cells |
Case Studies
- Anti-inflammatory Study : A series of benzyl-substituted carbazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. Among these, compounds similar to this compound demonstrated significant inhibition of neutrophil activation, suggesting a pathway for therapeutic application in inflammatory diseases .
- Cytotoxicity Analysis : In a detailed examination of the cytotoxic effects on HCC cells, treatment with this compound resulted in notable reductions in cell viability and alterations in cellular morphology indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
